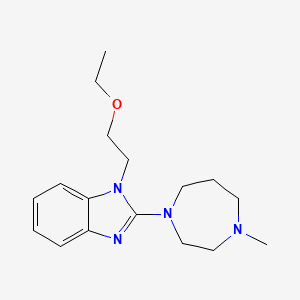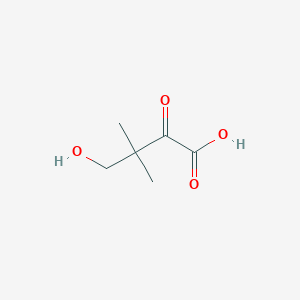
1,2-Octanoylphosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Octanoylphosphatidylcholine: is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell membrane structure and function. This compound specifically has octanoyl (eight-carbon) fatty acid chains attached to the glycerol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Octanoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with octanoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds between the glycerol backbone and the fatty acid chains .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using phospholipase A2 to selectively hydrolyze and re-esterify phosphatidylcholine with octanoic acid. This method ensures high specificity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Octanoylphosphatidylcholine can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Substitution: The choline headgroup can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase C are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Octanoic acid and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Octanoylphosphatidylcholine has several applications in scientific research:
Wirkmechanismus
1,2-Octanoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. It integrates into the lipid bilayer of cell membranes, affecting membrane fluidity, permeability, and the activity of membrane-bound proteins . It can also act as a substrate for enzymes such as phospholipases, leading to the production of bioactive lipid mediators that participate in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Similar in structure but with two octanoyl chains instead of one.
1-Lauroyl-2-acetylphosphatidylcholine: Contains a lauroyl (twelve-carbon) chain and an acetyl group.
1-Hexanoyl-2-octanoylphosphatidylcholine: Contains a hexanoyl (six-carbon) chain and an octanoyl chain.
Uniqueness: 1,2-Octanoylphosphatidylcholine is unique due to its specific fatty acid composition, which influences its physical properties and interactions with other molecules. Its shorter fatty acid chains result in different membrane dynamics and enzyme interactions compared to longer-chain phosphatidylcholines .
Eigenschaften
CAS-Nummer |
41017-85-0 |
|---|---|
Molekularformel |
C24H48NO8P |
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
InChI-Schlüssel |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Key on ui other cas no. |
111466-75-2 |
Synonyme |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6,10,10-Tetramethylbicyclo[7.2.0]undecane](/img/structure/B1214565.png)










